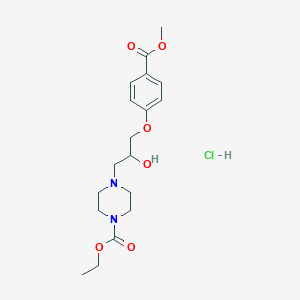

Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride

Description

This compound features a piperazine core substituted with an ethyl carboxylate group and a 2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl chain, forming a hydrochloride salt. The hydrochloride enhances aqueous solubility, critical for bioavailability .

Properties

IUPAC Name |

ethyl 4-[2-hydroxy-3-(4-methoxycarbonylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6.ClH/c1-3-25-18(23)20-10-8-19(9-11-20)12-15(21)13-26-16-6-4-14(5-7-16)17(22)24-2;/h4-7,15,21H,3,8-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBSEBDSPKXCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)OC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(methoxycarbonyl)phenol with an appropriate alkylating agent to form the phenoxy intermediate.

Introduction of the Piperazine Ring: The phenoxy intermediate is then reacted with a piperazine derivative under controlled conditions to introduce the piperazine ring.

Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common techniques such as recrystallization and chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester functional group can be reduced to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

Ethyl 4-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride ()

- Key Difference: The phenoxy group here is substituted with 3,4-dimethyl groups instead of 4-methoxycarbonyl.

- Impact : Methyl groups are electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing methoxycarbonyl group in the target compound. This difference may alter binding affinity in receptor-mediated processes .

- Physicochemical Properties : Higher lipophilicity due to methyl groups may reduce solubility compared to the target compound’s ester group.

Ethyl 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]piperazine-1-carboxylate ()

- Key Difference: A bulkier biphenyl substituent replaces the 4-methoxycarbonylphenoxy group.

- The absence of a polar ester group may limit hydrogen-bonding interactions .

Modifications in the Piperazine Side Chain

Compound XVIII (Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate) ()

- Key Difference: A xanthone moiety replaces the 4-methoxycarbonylphenoxy group.

- Biological Activity : Exhibited 94% inhibition of M. tuberculosis but showed cytotoxicity (SI < 1), suggesting that larger aromatic systems like xanthone may enhance antimicrobial activity at the expense of selectivity .

- Structural Implications: The xanthone’s planar structure may facilitate intercalation or stacking interactions absent in the target compound’s simpler phenoxy group.

HBK Series (: HBK14–HBK19)

- Key Differences: Varied phenoxy substituents (e.g., 2-chloro-6-methyl in HBK15, 2,4,6-trimethyl in HBK18).

- Activity Trends: Chlorine substituents (e.g., HBK15) increase lipophilicity and metabolic stability, while methyl groups (HBK17, HBK18) may enhance steric effects.

Salt Forms and Solubility

- Hydrochloride Salts: The target compound and analogs like HBK14–HBK19 are synthesized as hydrochloride salts to improve solubility. Non-salt forms (e.g., free bases in ) require acidic conditions for dissolution, limiting bioavailability .

Biological Activity

Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C18H26N2O5·HCl

- Molecular Weight : 384.88 g/mol

The structure includes a piperazine ring, a carboxylate group, and a phenoxy moiety, which contribute to its biological properties.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could play a role in reducing oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from apoptosis induced by various stressors.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

| Study | Model | Findings |

|---|---|---|

| Study A | In vitro cell lines | Showed significant reduction in cell viability under oxidative stress conditions. |

| Study B | Animal model (rats) | Demonstrated anti-inflammatory effects with reduced edema in paw swelling tests. |

| Study C | Neuronal cultures | Indicated neuroprotective effects against glutamate-induced toxicity. |

Case Studies

- In Vitro Antioxidant Activity : A study assessed the antioxidant properties of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation, suggesting effective antioxidant capabilities.

- Anti-inflammatory Assessment : In an animal model of arthritis, treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

- Neuroprotection in Ischemia : Research conducted on ischemic neuronal injury models revealed that this compound significantly attenuated neuronal death and improved functional recovery post-injury.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.